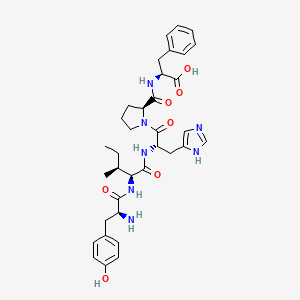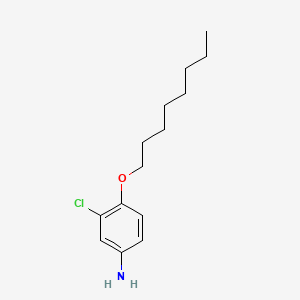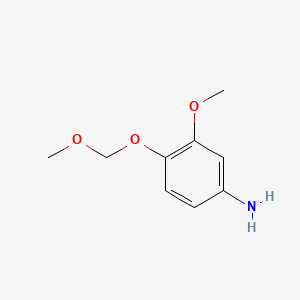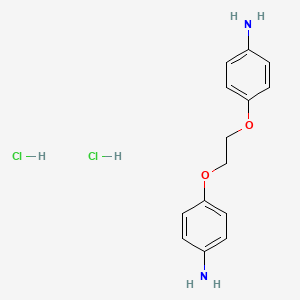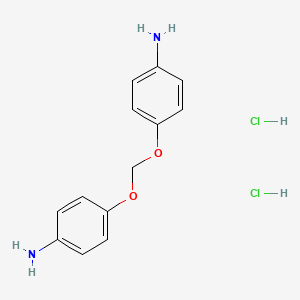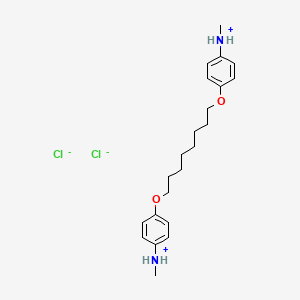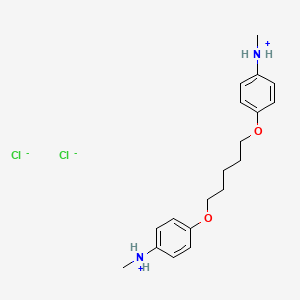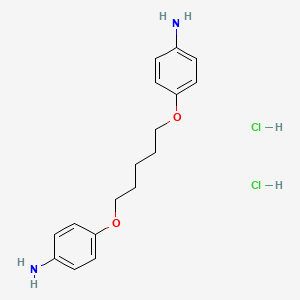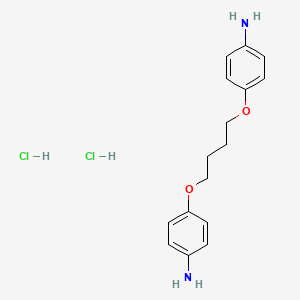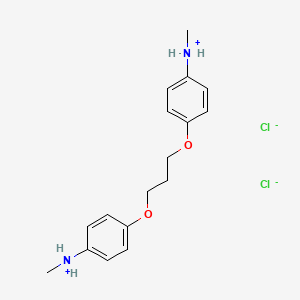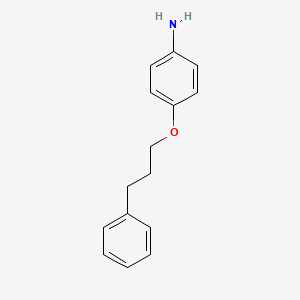![molecular formula C20H18O8P2 B1667482 [2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid CAS No. 946417-20-5](/img/structure/B1667482.png)
[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPH-629 is a bioactive chemical.
Scientific Research Applications
Overview of Phosphonic Acid Applications
Phosphonic acid and its derivatives, including [2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid, find extensive applications across diverse fields due to their unique structural and chemical properties. The phosphonic acid functional group is characterized by its ability to form strong bonds with a variety of substrates, leading to a wide range of applications in chemistry, biology, and physics. These applications include bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Phosphonopeptides and Biomedical Applications
In the biomedical sector, phosphonopeptides containing free phosphonic groups have shown significant promise. These compounds mimic peptides and display interesting physiological activities due to their action as inhibitors of key enzymes related to various pathological states. Their applications extend to medicine and agriculture, showcasing their versatility and potential as pharmacological agents (Kafarski, 2020).
Environmental Relevance and Biodegradability
The environmental aspect of phosphonates, including their relevance, biodegradability, and removal in wastewater treatment plants, is a critical area of research. The increasing consumption of phosphonates has led to their focus in environmental studies. Despite their stability against biological degradation, they can be removed efficiently in wastewater treatment plants, especially those operated with chemical phosphate precipitation. This highlights the importance of understanding the environmental impact and treatment methods for phosphonates (Rott, Steinmetz, & Metzger, 2018).
Degradation of Polymers by Phosphonic and Phosphoric Acids
Phosphonic and phosphoric acids are also instrumental in the degradation of polymers such as polyurethanes, polycarbonates, and polyamides. This process is crucial for managing polymer waste and recycling. The degradation products introduced by phosphorous moieties have fire retardant properties, making them valuable for various industrial applications (Mitova, Grancharov, Molero, Borreguero, & Troev, 2013).
properties
CAS RN |
946417-20-5 |
|---|---|
Product Name |
[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid |
Molecular Formula |
C20H18O8P2 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
[2-(3-dibenzofuran-4-ylphenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C20H18O8P2/c21-20(29(22,23)24,30(25,26)27)12-13-5-3-6-14(11-13)15-8-4-9-17-16-7-1-2-10-18(16)28-19(15)17/h1-11,21H,12H2,(H2,22,23,24)(H2,25,26,27) |
InChI Key |
BYVXAUZOTGITQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BPH-629; BPH 629; BPH629. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
